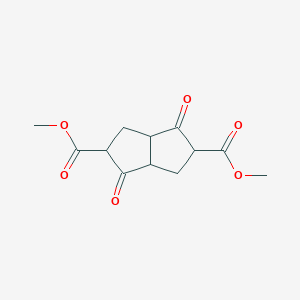
Dimethyl 1,4-dioxooctahydropentalene-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H14O6. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves specific reaction conditions and routes. One common method includes the reaction of appropriate precursors under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Industrial applications include its use as an intermediate in the production of various chemicals .
Mécanisme D'action
The mechanism of action of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the context of its use .
Comparaison Avec Des Composés Similaires
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate can be compared with similar compounds such as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds share structural similarities but differ in their specific properties and applications .
Propriétés
Numéro CAS |
63569-70-0 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
dimethyl 3,6-dioxo-1,2,3a,4,5,6a-hexahydropentalene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-17-11(15)7-3-5-6(9(7)13)4-8(10(5)14)12(16)18-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
JWSDLMRGFPUVFS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2C(C1=O)CC(C2=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


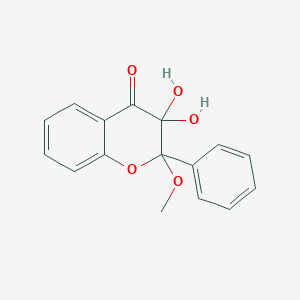
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
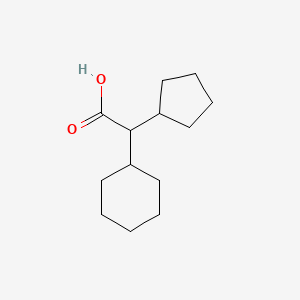
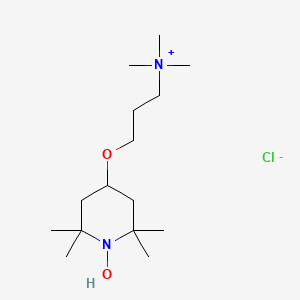
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
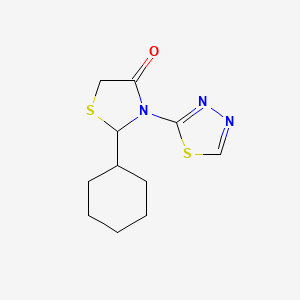

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
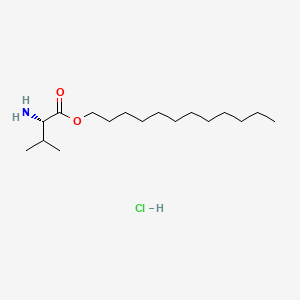
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)

